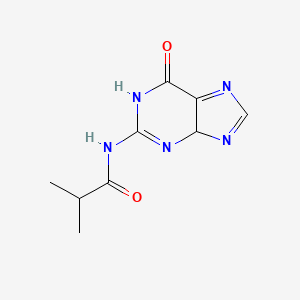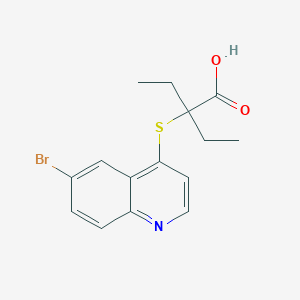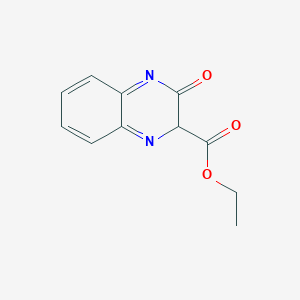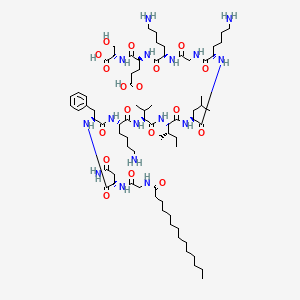
Myristoylated ARF6 (2-13), scrambled
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristoylated ARF6 (2-13), scrambled is a peptide composed of amino acids 2–13 of ADP-ribosylation factor 6 (ARF6). This peptide is modified by the addition of a myristoyl group at the N-terminal glycine. The scrambled version of this peptide has a randomized sequence, which is often used as a control in scientific experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Myristoylated ARF6 (2-13), scrambled involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The myristoyl group is introduced at the N-terminal glycine during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Myristoylated ARF6 (2-13), scrambled can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents for mutagenesis, such as oligonucleotides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols .
Applications De Recherche Scientifique
Myristoylated ARF6 (2-13), scrambled has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study myristoylation and its effects on peptide properties.
Biology: Employed in studies of ARF6 function and its role in cellular processes such as membrane trafficking and cytoskeletal dynamics.
Medicine: Investigated for its potential therapeutic applications, including its role in stabilizing the vasculature and enhancing survival during endotoxic shock
Industry: Utilized in the development of peptide-based drugs and as a control in various assays
Mécanisme D'action
The mechanism of action of Myristoylated ARF6 (2-13), scrambled involves its interaction with cellular membranes. The myristoyl group facilitates membrane association, while the peptide sequence interacts with specific molecular targets. This interaction can modulate the activity of ARF6 and its downstream signaling pathways, affecting processes such as membrane trafficking and cytoskeletal dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myristoylated ARF6 (2-13): The non-scrambled version of the peptide.
Myristoylated ARF1 (2-13): A similar peptide derived from ARF1.
Non-myristoylated ARF6 (2-13): The same peptide without the myristoyl modification
Uniqueness
Myristoylated ARF6 (2-13), scrambled is unique due to its randomized sequence, which makes it an ideal control in experiments. The myristoylation enhances its membrane association, distinguishing it from non-myristoylated peptides .
Propriétés
Formule moléculaire |
C74H128N16O18 |
|---|---|
Poids moléculaire |
1529.9 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[2-(tetradecanoylamino)acetyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H128N16O18/c1-8-10-11-12-13-14-15-16-17-18-22-34-59(93)79-43-60(94)82-56(42-58(78)92)71(104)86-55(41-49-29-20-19-21-30-49)70(103)84-52(33-25-28-39-77)68(101)89-63(47(5)6)72(105)90-64(48(7)9-2)73(106)87-54(40-46(3)4)69(102)83-50(31-23-26-37-75)65(98)80-44-61(95)81-51(32-24-27-38-76)66(99)85-53(35-36-62(96)97)67(100)88-57(45-91)74(107)108/h19-21,29-30,46-48,50-57,63-64,91H,8-18,22-28,31-45,75-77H2,1-7H3,(H2,78,92)(H,79,93)(H,80,98)(H,81,95)(H,82,94)(H,83,102)(H,84,103)(H,85,99)(H,86,104)(H,87,106)(H,88,100)(H,89,101)(H,90,105)(H,96,97)(H,107,108)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
Clé InChI |
BIHIATQMCPQVMP-XCJQKTEBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


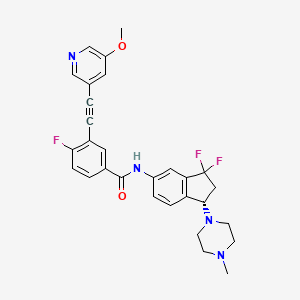

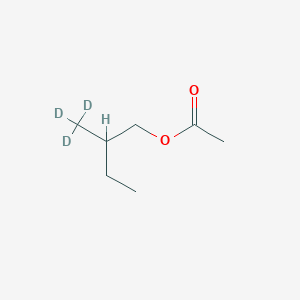
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
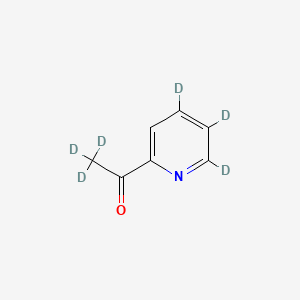
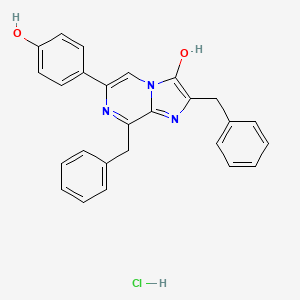
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
